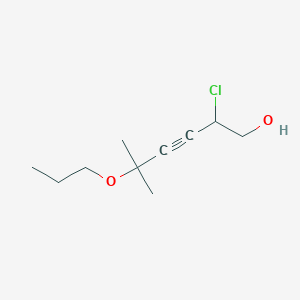
2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol is an organic compound characterized by the presence of a chlorine atom, a methyl group, a propoxy group, and a hydroxyl group attached to a hexynyl chain. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by chlorination and subsequent functional group modifications to introduce the hydroxyl and propoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the alkyne group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyl and propoxy groups may enhance its solubility and facilitate its interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methyl-5-propoxyhex-3-yn-1-ol: Unique due to its specific functional groups and alkyne structure.
2-Chloro-5-methylhex-3-yn-1-ol: Lacks the propoxy group, resulting in different chemical properties.
5-Methyl-5-propoxyhex-3-yn-1-ol: Lacks the chlorine atom, affecting its reactivity.
Eigenschaften
CAS-Nummer |
92521-76-1 |
|---|---|
Molekularformel |
C10H17ClO2 |
Molekulargewicht |
204.69 g/mol |
IUPAC-Name |
2-chloro-5-methyl-5-propoxyhex-3-yn-1-ol |
InChI |
InChI=1S/C10H17ClO2/c1-4-7-13-10(2,3)6-5-9(11)8-12/h9,12H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
HXJGKMHVYBMJHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)(C)C#CC(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

methanone](/img/structure/B14356844.png)
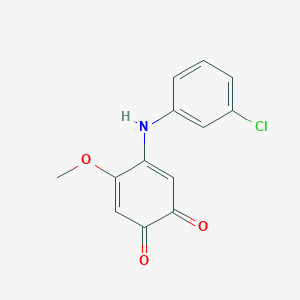
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
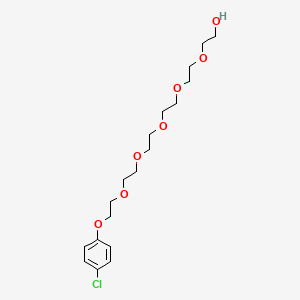
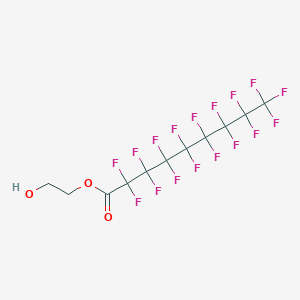
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
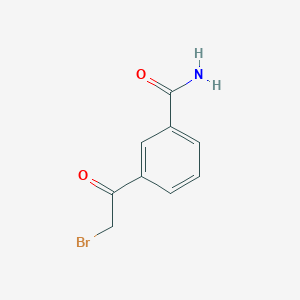
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)


